CID 78061244

Description

While direct structural or functional details for CID 78061244 are absent in the provided evidence, analogous compounds such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and halogenated aromatic compounds (e.g., CAS 20358-06-9, PubChem ID 2049887) suggest it may belong to a class of bioactive or structurally complex molecules. Such compounds are often studied for their pharmacological, environmental, or synthetic relevance .

Properties

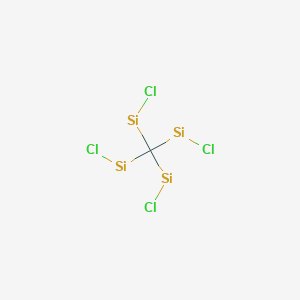

Molecular Formula |

CCl4Si4 |

|---|---|

Molecular Weight |

266.2 g/mol |

InChI |

InChI=1S/CCl4Si4/c2-6-1(7-3,8-4)9-5 |

InChI Key |

KHHYBMZUXLKAPA-UHFFFAOYSA-N |

Canonical SMILES |

C([Si]Cl)([Si]Cl)([Si]Cl)[Si]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061244 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation while minimizing side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of catalysts and automated control systems ensures consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

CID 78061244 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific transformation being targeted.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, CID 78061244 is used as a building block for the synthesis of more complex molecules. Its reactivity and functional group compatibility make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules. It is used in assays to investigate enzyme activity, protein binding, and cellular signaling pathways.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique properties contribute to the performance and functionality of the final products.

Mechanism of Action

The mechanism of action of CID 78061244 involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound binds to these targets, altering their activity and triggering downstream effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Based on structural analogs in (oscillatoxin derivatives) and halogenated aromatics in –14, CID 78061244 likely shares functional groups or backbone motifs with these compounds. For example:

| Compound CID | Core Structure | Functional Modifications | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 78061244 (hyp.) | Benzene/heterocyclic backbone | Halogenation (e.g., Cl, F) | Not available | Not available |

| 2049887 (CAS 20358-06-9) | Thiophene derivative | Fluorine, nitro groups | C₇H₅FN₂S | 168.19 |

| 185389 (30-methyl-oscillatoxin D) | Polyketide | Methylation at C30 | Not available | Not available |

Key structural distinctions may include halogenation patterns, alkyl side chains, or stereochemical variations, which influence reactivity and bioactivity .

Physicochemical Properties

Physicochemical parameters for this compound are inferred from comparable compounds (–14):

| Property | This compound (hyp.) | CID 2049887 | CID 185389 (hyp.) |

|---|---|---|---|

| Log Po/w (iLOGP) | ~2.0 (estimated) | 1.57 | ~3.5 (lipophilic) |

| Solubility (mg/mL) | <1.0 | 0.249 | Insoluble in water |

| Molecular Polarity (TPSA) | ~70 Ų | 67.15 Ų | <50 Ų |

| Bioavailability Score | 0.55 | 0.55 | 0.30 |

Higher lipophilicity (Log P) in methylated derivatives (e.g., CID 185389) correlates with membrane permeability, while halogenation (e.g., CID 2049887) may enhance metabolic stability .

Q & A

Q. Methodological Steps :

- Conduct a preliminary literature review using databases like PubMed or SciFinder, prioritizing primary sources .

- Use Boolean operators to narrow search terms (e.g., "this compound AND [target protein] AND [disease model]") .

- Validate the question’s feasibility by assessing resource availability (e.g., synthetic routes for this compound derivatives) .

Basic: What are best practices for designing experiments involving this compound?

Experimental design must address reproducibility and minimize bias. For in vitro studies, include controls for solvent effects (e.g., DMSO) and validate compound stability under experimental conditions . For in vivo models, standardize dosing regimens and animal strains to reduce variability .

Q. Methodological Steps :

- Define independent/dependent variables (e.g., this compound concentration vs. apoptosis rate).

- Use factorial designs to test multiple variables (e.g., dose-response and time-course analyses) .

- Document protocols in detail, including batch numbers of reagents and equipment calibration data .

Advanced: How to resolve contradictions in published data on this compound’s mechanisms of action?

Contradictions often arise from methodological differences (e.g., assay sensitivity, cell line specificity). Perform a comparative analysis of conflicting studies, focusing on variables like:

Q. Methodological Steps :

- Replicate key experiments from divergent studies, maintaining strict protocol adherence .

- Apply meta-analysis techniques to quantify heterogeneity across datasets .

- Use orthogonal assays (e.g., CRISPR knockdown + pharmacological inhibition) to confirm target engagement .

Advanced: How to optimize methodologies for synthesizing and characterizing this compound derivatives?

Synthetic optimization requires balancing yield, scalability, and purity. For novel derivatives, prioritize:

- Route selection : Compare microwave-assisted synthesis vs. traditional methods for efficiency .

- Analytical validation : Use LC-MS for purity assessment and X-ray crystallography for structural confirmation .

- Computational modeling : Predict ADMET properties early to guide synthetic priorities (e.g., logP optimization) .

Q. Methodological Steps :

- Screen reaction conditions (e.g., catalysts, solvents) using design-of-experiment (DoE) software .

- Characterize intermediates via in-line FTIR to monitor reaction progress .

- Validate biological activity through dose-response assays in parallel with parent compound .

Basic: How to conduct a rigorous literature review on this compound?

A systematic review should:

Q. Methodological Steps :

- Create an annotated bibliography with summaries of key findings and methodologies .

- Map trends using bibliometric tools (e.g., VOSviewer) to visualize research clusters (e.g., "this compound in oncology") .

- Cross-reference Supporting Information sections for raw data validation .

Advanced: How to address variability in pharmacokinetic data for this compound across species?

Species-specific metabolic differences (e.g., cytochrome P450 activity) can alter pharmacokinetics. Strategies include:

Q. Methodological Steps :

- Compare metabolic stability in liver microsomes from multiple species .

- Adjust formulations (e.g., nanoencapsulation) to improve bioavailability in poorly absorbing models .

- Validate findings using knock-in animal models expressing human metabolic enzymes .

Basic: What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

Use non-linear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values . For multi-parametric data (e.g., transcriptomics), apply multivariate analysis (PCA or PLS-DA) to identify correlated variables .

Q. Methodological Steps :

- Normalize data to controls (e.g., fold-change vs. vehicle-treated groups).

- Account for multiple comparisons using corrections like Bonferroni or FDR .

- Report uncertainty via 95% confidence intervals, not just p-values .

Advanced: How to validate this compound’s target specificity in complex biological systems?

Off-target effects are common in polypharmacological agents. Employ:

Q. Methodological Steps :

- Generate isogenic cell lines with target gene deletions .

- Perform competitive binding assays with labeled probes (e.g., fluorescent tracers) .

- Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics) .

Basic: How to ensure ethical compliance in preclinical studies involving this compound?

Follow institutional guidelines (e.g., IACUC for animal studies) and ARRIVE 2.0 reporting standards . Disclose conflicts of interest and obtain permits for controlled substances .

Q. Methodological Steps :

- Submit detailed protocols to ethics committees, including endpoints for humane euthanasia .

- Use randomization and blinding to minimize bias in outcome assessments .

- Archive raw data in FAIR-compliant repositories (e.g., Zenodo) .

Advanced: How to integrate multi-omics data to elucidate this compound’s mechanism?

Leverage systems biology approaches:

- Transcriptomics + proteomics : Identify concordant pathways (e.g., mTOR signaling) via gene set enrichment analysis (GSEA) .

- Metabolomics : Map metabolic flux changes using ¹³C-tracing or stable isotope-resolved NMR .

- Network pharmacology : Construct interaction networks (e.g., STRING) to prioritize hub targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.